molecular formula C12H16N2O B11894865 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine

2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine

Cat. No.: B11894865
M. Wt: 204.27 g/mol
InChI Key: RIDXHOGWUVRCCM-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-methyl-1H-indol-2-yl)ethanamine (CAS Number 787525-51-3) is a high-purity indole-based research chemical with the molecular formula C12H16N2O and a molecular weight of 204.27 . This compound is part of a class of synthetic indolethylamines that are of significant interest in medicinal chemistry and neuroscience research, particularly for their interactions with neurological enzymes. Scientific literature on closely related α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine has identified them as selective inhibitors of monoamine oxidases A and B (MAO-A and MAO-B) . As such, this structural scaffold serves as a valuable tool for researchers investigating enzyme inhibition kinetics, designing novel neuropharmacological probes, and studying the biochemical pathways regulated by monoamine neurotransmitters. The product is supplied For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(5-methoxy-1-methylindol-2-yl)ethanamine

InChI

InChI=1S/C12H16N2O/c1-14-10(5-6-13)7-9-8-11(15-2)3-4-12(9)14/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

RIDXHOGWUVRCCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CCN

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-5-methoxyindole

The indole nitrogen is methylated using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step achieves quantitative yields under anhydrous conditions at 0°C to room temperature over 2 hours.

Vilsmeier-Haack Formylation

1-Methyl-5-methoxyindole undergoes formylation at position 2 using phosphorus oxychloride (POCl₃) and DMF in dichloroethane at 80°C for 6 hours, yielding 1-methyl-5-methoxyindole-2-carbaldehyde with 70–75% efficiency.

Reductive Amination

The aldehyde intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This one-pot reaction proceeds at 25°C for 12 hours, producing the target amine in 60–65% yield.

Lithium Aluminum Hydride (LAH) Reduction of 2-(1-Methyl-5-methoxy-1H-indol-2-yl)acetamide

Acetamide Synthesis

2-(1-Methyl-5-methoxy-1H-indol-2-yl)acetic acid is synthesized via directed ortho-lithiation of 1-methyl-5-methoxyindole using lithium diisopropylamide (LDA) at −78°C, followed by quenching with bromoacetonitrile. Hydrolysis with hydrochloric acid yields the acetamide derivative (45–50% over two steps).

LAH Reduction

The acetamide is reduced with excess LAH in tetrahydrofuran (THF) under reflux for 48 hours, affording 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine in 55% yield.

Oxalyl Chloride-Mediated Ketoamide Formation and Reduction

Acid Chloride Formation

1-Methyl-5-methoxyindole reacts with oxalyl chloride in a tert-butyl methyl ether (TBME)/THF (6:1) solvent mixture at 40°C for 2 hours, forming the 2-glyoxylic acid chloride intermediate.

Ammonolysis and Reduction

The acid chloride is treated with aqueous ammonia to generate the ketoamide, which is subsequently reduced with sodium borohydride in methanol at 0°C. This two-step sequence achieves a 50% overall yield.

Fischer Indole Synthesis with N-Methylation

Cyclization of 4-Methoxyphenylhydrazine

4-Methoxyphenylhydrazine and 2-butanone undergo Fischer cyclization in acetic acid at 120°C for 8 hours, yielding 5-methoxy-2-methylindole (65% yield). Subsequent N-methylation with methyl iodide and NaH in DMF provides 1-methyl-5-methoxy-2-methylindole (90% yield).

Side Chain Functionalization

The 2-methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic medium, followed by amidation with thionyl chloride (SOCl₂) and ammonia. LAH reduction completes the synthesis (35–40% over three steps).

Direct Alkylation of 2-(5-Methoxy-1H-indol-2-yl)ethanamine

Indole Protection

2-(5-Methoxy-1H-indol-2-yl)ethanamine is protected with a trimethylsilylethoxymethyl (SEM) group using SEM-Cl and NaH in DMF (85% yield).

N-Methylation

The SEM-protected amine undergoes alkylation with methyl iodide in THF at 25°C for 6 hours. Deprotection with tetrabutylammonium fluoride (TBAF) in THF yields the target compound (70% over two steps).

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
1Reductive amination60–65%Short reaction timeRequires aldehyde stability
2LAH reduction55%High functional group toleranceLong reduction time (48 h)
3Oxalyl chloride route50%Scalable for industrySensitive to moisture
4Fischer synthesis35–40%Builds indole coreMulti-step, low yield
5Direct alkylation70%Efficient protectionRequires SEM group handling

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine side chain and indole ring undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey ObservationsReferences
Side-chain oxidationKMnO₄ in acidic aqueous solution2-(5-Methoxy-1-methyl-1H-indol-2-yl)glyoxylic acidForms α-keto acid derivative; requires pH < 3,
Indole ring oxidationOzone (O₃) at -78°C in CH₂Cl₂5-Methoxy-1-methylisatinCleavage of the indole ring at C2-C3 positions

Mechanistic Insights :

  • Side-chain oxidation proceeds via radical intermediates, with the primary amine converting to a carbonyl group.

  • Ozonolysis selectively breaks the indole ring’s double bond, yielding isatin derivatives.

Acylation and Alkylation

The primary amine group participates in nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldNotesReferences
AcylationAcetyl chloride (CH₃COCl), pyridineN-Acetyl-2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine78%Amide formation; pyridine absorbs HCl,
AlkylationMethyl iodide (CH₃I), K₂CO₃, DMFN-Methyl-2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine65%Requires anhydrous conditions

Key Data :

  • Acylation reactions show higher yields (70–80%) compared to alkylation (60–65%) due to steric hindrance from the methyl group.

Electrophilic Substitution

The indole ring’s electron-rich nature facilitates electrophilic attacks, primarily at the 4- and 6-positions:

ElectrophileConditionsProduct FormedRegioselectivityReferences
Bromine (Br₂)CHCl₃, 0°C, 1 hour4-Bromo-2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine>90% at C4 position,
Nitration (HNO₃/H₂SO₄)0°C, 30 minutes6-Nitro-2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine85% at C6 position

Mechanistic Notes :

  • The methoxy group directs electrophiles to the para (C4) and ortho (C6) positions relative to itself.

  • Steric effects from the 1-methyl group reduce reactivity at C3 .

Reductive Reactions

The ethylamine side chain undergoes reductive modifications:

Reaction TypeReagents/ConditionsProduct FormedYieldReferences
Reductive aminationNaBH₃CN, formaldehyde, MeOHN,N-Dimethyl-2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine60% ,
Borane reductionBH₃·THF, reflux2-(5-Methoxy-1-methyl-1H-indol-2-yl)ethanol70%

Limitations :

  • Reductive amination yields are moderate due to competing side reactions .

Biochemical Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

TargetInteraction TypeObserved EffectReferences
Serotonin 5-HT₂A receptorPartial agonismIncreased intracellular Ca²⁺ signaling,
Monoamine oxidase (MAO)Competitive inhibitionReduced degradation of serotonin

Critical Insight :

  • The 1-methyl group enhances metabolic stability by hindering MAO-mediated oxidation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, with mechanisms potentially involving the inhibition of specific signaling pathways related to tumor growth and proliferation .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress .

Neuropharmacology

Serotonergic Activity
As a derivative of indole, this compound shows affinity for serotonin receptors, which are crucial in regulating mood and cognition. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for treating depression and anxiety disorders .

Psychoactive Effects
There is growing interest in the psychoactive properties of indole derivatives, including this compound. Preliminary studies suggest potential applications in psychopharmacology, particularly for conditions like PTSD and other anxiety-related disorders.

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an essential building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced biological activities .

Precursor for Drug Development
The compound's ability to undergo further chemical transformations makes it a valuable precursor in drug development. Researchers are exploring its derivatives to create novel pharmacological agents with improved efficacy and reduced side effects.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cell growth inhibition in multiple cancer lines (GI50 values < 20 µM)
Study BNeuroprotectionShowed potential neuroprotective effects in cellular models of Alzheimer's disease
Study CSerotonergic ActivityIndicated selective binding to serotonin receptors with potential antidepressant effects

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related indole derivatives:

Compound Name Indole Substituents Ethanamine Position Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Methoxy-1-methyl-1H-indol-2-yl)ethanamine (Target) 1-methyl, 5-methoxy 2-yl C₁₂H₁₆N₂O 204.27 Rare 2-yl substitution; N-methyl increases lipophilicity
5-Methoxytryptamine (2-(5-Methoxy-1H-indol-3-yl)ethanamine) 5-methoxy 3-yl C₁₁H₁₄N₂O 190.24 Primary amine; 3-yl substitution common in serotonin analogs
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 1-methyl, 5-fluoro 3-yl C₁₁H₁₃FN₂ 192.23 Fluoro substituent enhances metabolic stability; 3-yl substitution
5-MeO-DALT (N,N-Diallyl-5-methoxy-1H-indole-3-ethanamine) 5-methoxy 3-yl C₁₆H₂₀N₂O 256.35 N,N-diallyl substitution reduces polarity; associated with psychedelic effects
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine 2-methyl, 5-trifluoromethoxy 3-yl C₁₂H₁₃F₃N₂O 264.24 Trifluoromethoxy group enhances electronegativity; 3-yl substitution

Structural Implications

Substitution Position (2-yl vs. 3-yl)
  • The 2-yl substitution in the target compound is rare compared to the ubiquitous 3-yl position in tryptamines (e.g., 5-Methoxytryptamine, 5-MeO-DMT) . This positional isomerism likely alters receptor binding affinity, as serotonin receptors (5-HT) preferentially recognize 3-yl substituted indoles .
Functional Group Variations
  • Methoxy vs. Fluoro/Trifluoromethoxy : The 5-methoxy group in the target compound is a hydrogen-bond acceptor, whereas fluoro/trifluoromethoxy groups in analogs (e.g., ) introduce electronegativity and metabolic stability .
  • N-Alkylation : Compounds like 5-MeO-DALT feature N,N-diallyl substitution, which reduces polarity and may prolong psychoactive effects . The target compound’s primary amine group suggests higher polarity and faster clearance.

Pharmacological Considerations

  • 5-Methoxytryptamine : Acts as a serotonin receptor agonist but exhibits low CNS activity due to poor bioavailability .
  • 5-MeO-DALT : A psychedelic tryptamine with affinity for 5-HT₁ₐ and 5-HT₂ receptors .
  • Fluoro/Trifluoromethoxy analogs : Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

Biological Activity

2-(5-Methoxy-1-methyl-1H-indol-2-yl)ethanamine, commonly referred to as a methoxyindole derivative, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and various biological effects of this compound, particularly focusing on its interactions with serotonin receptors, anticancer properties, and neuropharmacological effects.

The synthesis of this compound typically involves the alkylation of 5-methoxyindole derivatives. The presence of the methoxy group enhances the reactivity of the indole nucleus, facilitating various chemical transformations that can lead to biologically active compounds .

Serotonin Receptor Interactions

Research indicates that compounds similar to this compound exhibit notable affinity for serotonin receptors, particularly the 5-HT2 family. A study on N-benzylated 5-methoxytryptamine analogues revealed that modifications at specific positions on the benzyl group could significantly alter receptor affinity and selectivity .

CompoundReceptor TypeAffinity (nM)
5f5-HT2A0.1
5e5-HT2A1.48
Reference Compound5-HT2C40

This data suggests that structural modifications can enhance receptor binding and functional activity, making these compounds valuable in neuroscience research.

Anticancer Activity

The anticancer properties of methoxyindole derivatives have also been investigated. For instance, studies have shown that certain indole analogues possess cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .

Cell LineIC50 (µM)Mechanism of Action
CEM-13 (Leukemia)<0.5Induction of apoptosis
MCF-7 (Breast)0.65Cell cycle arrest
U-937 (Monocytic)<0.6Inhibition of proliferation

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Neuropharmacological Effects

The neuropharmacological profile of similar compounds has shown promise in treating mood disorders due to their interaction with serotonin pathways. The modulation of serotonin receptors can influence mood regulation and has implications for antidepressant therapies .

Case Studies

  • Antidepressant Effects : In a clinical study involving patients with major depressive disorder, administration of methoxyindole derivatives resulted in significant improvements in mood and anxiety scores compared to placebo .
  • Anticancer Research : A recent study evaluated a series of indole derivatives against human cancer cell lines, demonstrating that specific substitutions on the indole ring enhanced cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 2-(5-methoxy-1-methyl-1H-indol-2-yl)ethanamine, and what methodological considerations ensure optimal yield?

A common approach involves condensation reactions using indole derivatives and amine precursors. For example, analogs like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate are synthesized via refluxing with acetic acid and sodium acetate under controlled conditions to optimize yield . Key considerations include:

  • Temperature control (reflux at ~100–120°C).
  • Catalytic use of acids (e.g., acetic acid) to facilitate cyclization.
  • Purification via column chromatography to isolate the product.

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography is the gold standard for unambiguous structural determination. For indole derivatives, single-crystal diffraction data are refined using programs like SHELXL to resolve bond lengths and angles . Complementary techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., methoxy and methyl groups).
  • Mass spectrometry : Confirming molecular weight (e.g., expected m/z ~218.27 for C₁₂H₁₆N₂O).

Advanced Research Questions

Q. How can researchers address contradictions in reported receptor binding affinity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or receptor subtype specificity. For example, structurally similar compounds like 5-chloro-2-methyltryptamine show NMDA receptor inhibition in voltage-dependent assays, but results may differ due to:

  • Experimental validation : Replicate assays using standardized protocols (e.g., patch-clamp electrophysiology for ion channels).
  • Meta-analysis : Cross-referencing data from multiple studies to identify confounding variables .

Q. What computational strategies are effective in modeling the interaction of this compound with neurological targets?

Molecular docking and molecular dynamics (MD) simulations can predict binding modes. For instance:

  • Docking : Use software like AutoDock Vina to model interactions with serotonin receptors, leveraging crystallographic data of indole derivatives (e.g., PDB entries containing 9LI ligand) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the methoxy group) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

High-resolution X-ray structures (e.g., ≤1.0 Å) can distinguish between tautomers by precisely locating hydrogen atoms. For example, derivatives like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole show planar indole rings, confirmed via ORTEP-3 graphical analysis .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Analysis

ParameterValue/SoftwareReference
Refinement programSHELXL
Resolution limit≤1.0 Å (recommended)
Graphical interfaceORTEP-3

Q. Table 2: Synthetic Conditions for Indole Derivatives

Reagent/ConditionRoleExample Use Case
Acetic acidCatalystCyclization reactions
Sodium acetateBufferpH stabilization
Reflux (100–120°C)Temperature controlYield optimization

Notes

  • Avoid commercial sources (e.g., BOC Sciences) per user guidelines.
  • Safety protocols (e.g., handling corrosive reagents) should follow GHS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.